molecular formula C13H16ClNO3 B8599564 Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR

Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR

Cat. No.: B8599564
M. Wt: 269.72 g/mol
InChI Key: CDAQWTNZLDQRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of propanoic acid and contains a benzamido group substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(chloromethyl)benzamido)propanoate typically involves the reaction of 4-(chloromethyl)benzoic acid with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for ethyl 3-(4-(chloromethyl)benzamido)propanoate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products such as azides or thiocyanates.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-(chloromethyl)benzamido)propanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-(chloromethyl)benzamido)propanoate, AldrichCPR is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it a valuable compound for studying specific biochemical interactions and developing targeted therapeutic agents .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl 3-[[4-(chloromethyl)benzoyl]amino]propanoate

InChI

InChI=1S/C13H16ClNO3/c1-2-18-12(16)7-8-15-13(17)11-5-3-10(9-14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,17)

InChI Key

CDAQWTNZLDQRFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(4-(chloromethyl)benzamido)propanoate 13f was prepared by coupling 4-(chloromethyl)benzoic acid 24 with ethyl 3-aminopropionate 25 according to the procedure described for the compound 13e in Example 21 (Scheme 8). The compound 13f was isolated as colorless oil in 84% yield (2.26 g). 1H NMR (400 MHz, CDCl3): δ 1.26 (3H, t, J=7.2 Hz); 2.64 (2H, m); 3.72 (2H, m); 4.14 (2H, q, J=7.2 Hz); 4.61 (2H, s); 6.89 (1H, broad s); 7.53 (1H, s); 7.67 (1H, s); 7.70 (1H, s). 7.80 (1H s). MS (ESI): m/z=270.00 (M+H+).
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